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Compound of Interest

Compound Name: 4-Morpholin-4-ylbutan-2-one

Cat. No.: B1595410

In the realms of drug discovery, chemical synthesis, and materials science, the precise
molecular structure of a compound is its defining characteristic. It dictates function, reactivity,
and safety. This guide provides a comprehensive, methodology-driven approach to the
structural elucidation of 4-Morpholin-4-ylbutan-2-one, a molecule incorporating a key ketone
functional group and a morpholine scaffold, which is a prevalent motif in medicinal chemistry.[1]
[2] We will proceed through a logical workflow, integrating data from multiple analytical
techniques to build an unshakeable, self-validating structural hypothesis. This document is
designed for researchers and drug development professionals, emphasizing not just the "how"
but the critical "why" behind each analytical step.

The process of structural elucidation is a systematic investigation that combines various
spectroscopic techniques to piece together a molecule's atomic framework.[3][4][5] Our
investigation will follow a multi-pronged strategy, beginning with the determination of molecular
mass and formula, followed by the identification of functional groups, and culminating in the
detailed mapping of atomic connectivity.

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1595410?utm_src=pdf-interest
https://www.benchchem.com/product/b1595410?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_H_and_C_NMR_Spectral_Analysis_of_Morpholine_Derivatives.pdf
https://www.researchgate.net/publication/257862240_Morpholines_Synthesis_and_Biological_Activity
https://hscprep.com.au/hsc-chemistry/spectroscopic-analysis-m-plus-2-peak
https://pubs.sciepub.com/wjce/13/1/1/index.html
https://www.intertek.com/chemicals/testing-and-analysis/molecular-structure-characterisation-elucidation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Mass Spectrometry
(Molecular Weight, Formula)

onfirm Formula

IR Spectroscopy
(Functional Groups)

onfirm Functional Groups

1D NMR (H, 13C)
(Proton/Carbon Environments)

ssign Atoms

2D NMR (COSY, HSQC, HMBC)
(Connectivity)

onfirm Connectivity

Structure Elucidation

Click to download full resolution via product page

Part 1: Mass Spectrometry — Defining the Molecular
Boundaries

Mass spectrometry (MS) is the foundational first step, providing the molecular weight and, with
high-resolution instruments, the exact molecular formula.[4][6] For a compound containing an
odd number of nitrogen atoms, the molecular ion peak (M+) is expected to have an odd

nominal mass, a principle known as the Nitrogen Rule.[4]
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Predicted Analysis of 4-Morpholin-4-ylbutan-2-one: The molecular formula is CsH1sNO2.[7][8]
The monoisotopic mass is 157.1103 Da. A high-resolution mass spectrum should yield a
molecular ion peak [M+H]* at m/z 158.1176, consistent with the formula CsHieNO2".

Characteristic Fragmentation Pathways: Electron lonization (El) mass spectrometry fragments
molecules in predictable ways, offering structural clues.[6][9] For 4-Morpholin-4-ylbutan-2-
one, the primary fragmentation patterns arise from cleavages adjacent to the carbonyl group
(a-cleavage) and fragmentation of the morpholine ring.[10][11]

» o-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group.[9]
o Loss of a methyl radical (*CHs) results in an acylium ion at m/z 142.

o Loss of the morpholinylethyl radical (¢\CH2CHz-morpholine) generates the acetyl cation at
m/z 43.

o Morpholine Ring Fragmentation: N-substituted morpholines often produce a characteristic
fragment at m/z 100. This corresponds to the [M - C3HsO]* ion, arising from the cleavage of
the bond between the nitrogen and the butyl chain, followed by a hydrogen rearrangement.
This fragment, [CH2=N(CH2CH32)20]*, is a strong indicator of the N-substituted morpholine

moiety.

Table 1: Predicted Major Mass Spectrometry Fragments
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Experimental Protocol: GC-MS Analysis

o Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile
solvent like dichloromethane or ethyl acetate.

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

e GC Method:

[e]

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

o

Injection Volume: 1 pL.

[¢]

Inlet Temperature: 250°C.

o

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

[e]

e MS Method:
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o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.

o Source Temperature: 230°C.

o Data Analysis: Identify the peak corresponding to the compound in the total ion
chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and
key fragment ions. Compare the observed fragmentation pattern with the predicted
pathways.

Part 2: Infrared Spectroscopy - Identifying the Chemical
Bonds

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the
functional groups present in a molecule by measuring the absorption of infrared radiation,
which excites molecular vibrations.[12][13]

Predicted Analysis of 4-Morpholin-4-ylbutan-2-one: The structure contains a ketone and a
tertiary amine within an ether linkage (the morpholine ring).

e Carbonyl (C=0) Stretch: A strong, sharp absorption band is expected for the ketone.
Saturated aliphatic ketones typically absorb in the range of 1705-1725 cm~1.[11]

e C-H Stretch: Bands in the 2850-3000 cm~1 region are due to the stretching vibrations of C-H
bonds in the alkyl chain and morpholine ring.[14]

e C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong C-O-C
stretching band, typically around 1115-1120 cm~1.[15][16]

e C-N Stretch: The C-N stretching of the tertiary amine will appear in the fingerprint region,
typically around 1000-1250 cm~1.

Table 2: Predicted FT-IR Absorption Bands

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.solubilityofthings.com/spectroscopic-techniques
https://study.com/learn/lesson/spectroscopy-types-techniques-absorption-nuclear-magnetic-mass.html
https://www.benchchem.com/product/b1595410?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.researchgate.net/figure/The-FT-IR-spectrum-of-a-morpholine-and-b-morpholinium-glycolate_fig1_325857261
https://www.researchgate.net/figure/The-experimental-FT-IR-spectrum-of-4-ethylmorpholine_fig4_260195036
https://pubmed.ncbi.nlm.nih.gov/22929905/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber . . . .

( 1 Intensity Vibration Type Functional Group

cm-

~1715 Strong, Sharp C=0 Stretch Ketone

2850-2960 Medium-Strong C-H Stretch Alkane (CHz, CHs)
C-O-C Asymmetric ]

~1117 Strong Ether (Morpholine)

Stretch

| 1450-1470 | Medium | C-H Bend | Alkane (CH2) |

Experimental Protocol: FT-IR Analysis

o Sample Preparation: For a liquid sample, place a single drop between two potassium
bromide (KBr) or sodium chloride (NaCl) salt plates (neat film). For a solid, prepare a KBr
pellet or use an Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Perform a background scan with no sample in the beam path to account
for atmospheric COz and Hz20.

o Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis: Process the spectrum (baseline correction, if necessary) and identify the key
absorption bands. Correlate these bands to specific functional groups using standard
correlation tables.

Part 3: Nuclear Magnetic Resonance — Mapping the
Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the
detailed structure of an organic molecule in solution.[6][12] It provides information on the
chemical environment, connectivity, and spatial relationships of atoms. We will use a
combination of 1D (*H, 3C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble
the structure.
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'H NMR Spectroscopy

H NMR provides information about the number and electronic environment of protons.

Predicted *H NMR Spectrum (in CDCIs):

0 ~2.15 (s, 3H): A singlet for the three methyl protons (H-1). It is a singlet as there are no
adjacent protons, and its chemical shift is downfield due to the adjacent carbonyl group.

e 0 ~2.75 (t, 2H): Atriplet for the methylene protons alpha to the carbonyl (H-3). It is
deshielded by the ketone and split into a triplet by the neighboring H-4 protons.

e 0 ~2.50 (t, 2H): A triplet for the methylene protons alpha to the nitrogen (H-4). It is split into a
triplet by the neighboring H-3 protons.

e 0 ~2.45 (t, 4H): Atriplet or multiplet for the four morpholine protons adjacent to the nitrogen
(H-6, H-10).[1][17]

e 0 ~3.70 (t, 4H): A triplet or multiplet for the four morpholine protons adjacent to the oxygen
(H-7, H-9). These are the most deshielded alkyl protons due to the electronegativity of the
oxygen atom.[1][17]

13C NMR and DEPT Spectroscopy

13C NMR identifies all unique carbon atoms. A Distortionless Enhancement by Polarization
Transfer (DEPT) experiment helps distinguish between CHs, CHz2, and CH carbons.

Predicted 3C NMR Spectrum (in CDCIs):
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0 ~208.0: Carbonyl carbon (C-2). Ketone carbonyls typically appear far downfield.[11] (Will
not appear in DEPT).

0 ~67.0: Morpholine carbons adjacent to oxygen (C-7, C-9). Deshielded by the
electronegative oxygen. (DEPT: CH2).[1][17]

0 ~58.0: Methylene carbon adjacent to nitrogen (C-4). (DEPT: CH2).

0 ~53.5: Morpholine carbons adjacent to nitrogen (C-6, C-10). (DEPT: CH2).[1]

0 ~40.0: Methylene carbon alpha to the carbonyl (C-3). (DEPT: CH2).

0 ~30.0: Methyl carbon (C-1). (DEPT: CHs).

Table 3: Summary of Predicted *H and 3C NMR Data

. Predicted 'H & Predicted **C &
Position DEPT-135 Phase
(ppm), Mult., (Int.) (ppm)
1 2.15, s, (3H) 30.0 Up (CHs)
2 - 208.0 No Signal (C)
3 2.75, 1, (2H) 40.0 Down (CHz)
4 2.50, t, (2H) 58.0 Down (CHz)
6, 10 2.45, t, (4H) 53.5 Down (CHz)

| 7,9 3.70, t, (4H) | 67.0 | Down (CH2) |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments reveal correlations between nuclei, allowing us to definitively connect the
fragments identified in 1D NMR.[18][19]

e COSY (Correlation Spectroscopy): This experiment shows correlations between protons that
are coupled to each other (typically over 2-3 bonds).[18]
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o Expected Correlation: A cross-peak will be observed between the triplet at 6 ~2.75 (H-3)
and the triplet at & ~2.50 (H-4), confirming the -CH2-CHz2- linkage in the butyl chain.
Another cross-peak will connect the morpholine protons at & ~2.45 (H-6/10) and & ~3.70
(H-7/9).

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton
signal with the carbon signal to which it is directly attached (one-bond correlation).[18][20]

o Expected Correlations: It will directly link the proton and carbon assignments proposed in
Table 3. For example, the proton singlet at d ~2.15 will show a cross-peak to the carbon
signal at & ~30.0, confirming this as the methyl group (C-1/H-1).

 HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting
disparate spin systems. It shows correlations between protons and carbons over multiple
(typically 2-3) bonds.[18][20] This is crucial for seeing connections across quaternary
carbons (like C-2) and heteroatoms.

mol [label=<

HsC
C

CH:2
CH:
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>;

// Dummy nodes for positioning arrows H1 [pos="0.2,0.8!", label="H-1"]; H3 [pos="2.5,0.8!",
label="H-3"]; H4 [pos="3.7,0.8!", label="H-4"]; C2 [pos="1.5,0.1!", label="C-2"]; C3
[p0s="2.5,0.1!", label="C-3"]; C4 [pos="3.7,0.1!", label="C-4"]; C1 [pos="0.2,0.1!", label="C-1"];
N5 [pos="4.9,0.1!", label="N-5";

// HMBC Correlations H1 -> C2 [label="2J", fontcolor="#34A853", color="#34A853"]; H3 -> C1
[label="3J", fontcolor="#34A853", color="#34A853"]; H3 -> C2 [label="2J", fontcolor="#34A853",
color="#34A853"]; H3 -> C4 [label="2J", fontcolor="#34A853", color="#34A853"]; H4 -> C2
[label="3J", fontcolor="#34A853", color="#34A853"]; H4 -> C3 [label="2J", fontcolor="#34A853",
color="#34A853"]; H4 -> C6 [label="2]", fontcolor="#34A853", color="#34A853"]; H4 -> C10
[label="2J", fontcolor="#34A853", color="#34A853"];

/| COSY Correlation H3 -> H4 [label="3J (COSY)", dir=both, color="#FBBC05", style=dashed]; }
Caption: Key expected HMBC (solid arrows) and COSY (dashed line) correlations for 4-
Morpholin-4-ylbutan-2-one.

o Key Expected HMBC Correlations:

o H-1(d ~2.15) to C-2 (0 ~208.0): This two-bond correlation confirms the methyl group is
attached to the carbonyl carbon.

o H-3 (06 ~2.75) to C-2 (6 ~208.0) and C-1 (& ~30.0): These correlations lock in the position
of the C-3 methylene next to the acetyl group.

o H-4 (d ~2.50) to C-2 (0 ~208.0): This three-bond correlation provides further evidence for
the butanone chain.

o H-4 (6 ~2.50) to C-6/C-10 (& ~53.5): This crucial two-bond correlation across the nitrogen
atom definitively links the butyl chain to the morpholine ring.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution
into a 5 mm NMR tube.
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e Instrumentation: A 400 MHz or higher field NMR spectrometer.
o Data Acquisition:

o Acquire a standard H spectrum.

o Acquire a proton-decoupled 13C spectrum.

o Acquire a DEPT-135 spectrum.

o Acquire 2D spectra (gCOSY, z-gradient HSQC, z-gradient HMBC) using standard
manufacturer pulse programs. The HMBC experiment should be optimized for a long-
range coupling constant of ~8 Hz.

» Data Processing and Analysis: Process all spectra using appropriate software (e.g.,
MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline
correction. Calibrate the *H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to
the CDClIs solvent peak at 77.16 ppm. Analyze the 1D and 2D spectra systematically to
assign all signals and confirm the proposed structure.

Conclusion: A Unified Structural Verdict

The structural elucidation of 4-Morpholin-4-ylbutan-2-one is achieved through the logical
integration of multiple, complementary analytical techniques. Mass spectrometry establishes
the molecular formula CsH1sNOz2. FT-IR spectroscopy confirms the presence of a key ketone
functional group. Finally, a full suite of 1D and 2D NMR experiments provides the definitive,
atom-by-atom map of the molecule. The COSY experiment confirms the proton-proton
connectivities within the butyl chain and morpholine ring, the HSQC experiment links each
proton to its corresponding carbon, and the crucial HMBC correlations bridge the molecular
fragments across the nitrogen atom and the quaternary carbonyl carbon. The convergence of
all data points to a single, consistent structure provides the highest level of confidence in the
final assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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